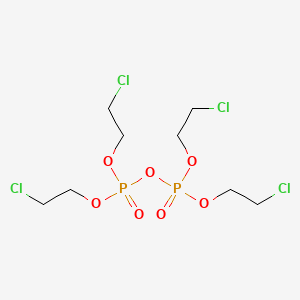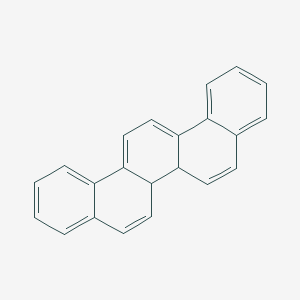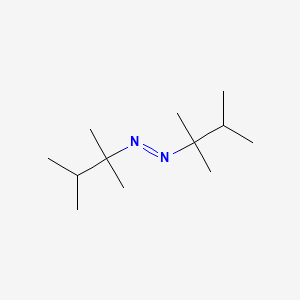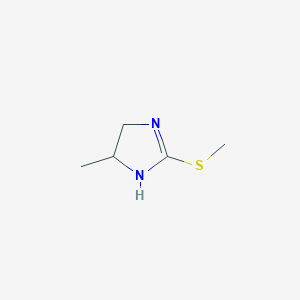methanethione CAS No. 55349-00-3](/img/structure/B14637600.png)
[(Dicyclohexylamino)sulfanyl](diethylamino)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dicyclohexylamino)sulfanylmethanethione is a chemical compound known for its unique structure and properties It is composed of a methanethione core with dicyclohexylamino and diethylamino groups attached to a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylamino)sulfanylmethanethione typically involves the reaction of dicyclohexylamine and diethylamine with a sulfur-containing reagent. One common method is the reaction of dicyclohexylamine and diethylamine with carbon disulfide (CS₂) under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of (Dicyclohexylamino)sulfanylmethanethione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Dicyclohexylamino)sulfanylmethanethione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(Dicyclohexylamino)sulfanylmethanethione has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Dicyclohexylamino)sulfanylmethanethione involves its interaction with molecular targets through its sulfanyl and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity with biological molecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
(Dicyclohexylamino)sulfanylmethanethione can be compared with other sulfur-containing compounds such as:
(Dibutylamino)[(dicyclohexylamino)sulfanyl]methanethione: Similar structure but with different alkyl groups.
(Diethylamino)[(diethylamino)sulfanyl]methanethione: Contains diethylamino groups instead of dicyclohexylamino groups.
Methanesulfenamide derivatives: Compounds with similar sulfur-nitrogen bonds but different substituents.
The uniqueness of (Dicyclohexylamino)sulfanylmethanethione lies in its specific combination of dicyclohexylamino and diethylamino groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
55349-00-3 |
|---|---|
Fórmula molecular |
C17H32N2S2 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
(dicyclohexylamino) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C17H32N2S2/c1-3-18(4-2)17(20)21-19(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h15-16H,3-14H2,1-2H3 |
Clave InChI |
BPRUWMNGNWVDSL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SN(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




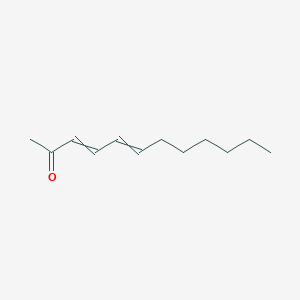
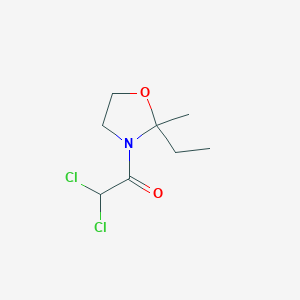
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)

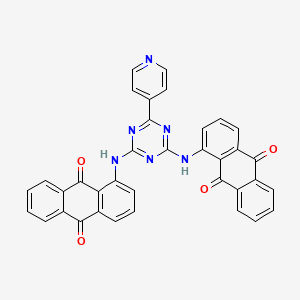
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
